molecular formula C15H14N+ B599602 1,4-Dimethylbenzo[F]quinolin-4-ium CAS No. 46484-94-0

1,4-Dimethylbenzo[F]quinolin-4-ium

Cat. No.: B599602
CAS No.: 46484-94-0
M. Wt: 208.284
InChI Key: WJDACFAXVKEKQJ-UHFFFAOYSA-N
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Description

1,4-Dimethylbenzo[f]quinolin-4-ium is a cationic heterocyclic compound featuring a quinoline core fused with a benzo[f] substituent and methyl groups at positions 1 and 2. These compounds are characterized by a quinoline scaffold fused with a thiazine ring, often modified with functional groups to enhance biological activity and solubility . The dimethyl substitution in this compound likely influences its electronic properties, solubility, and interactions with biological targets compared to other derivatives.

Properties

CAS No.

46484-94-0

Molecular Formula

C15H14N+

Molecular Weight

208.284

IUPAC Name

1,4-dimethylbenzo[f]quinolin-4-ium

InChI

InChI=1S/C15H14N/c1-11-9-10-16(2)14-8-7-12-5-3-4-6-13(12)15(11)14/h3-10H,1-2H3/q+1

InChI Key

WJDACFAXVKEKQJ-UHFFFAOYSA-N

SMILES

CC1=C2C(=[N+](C=C1)C)C=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 1,4-Dimethylbenzo[f]quinolin-4-ium and analogous compounds:

Compound Name Core Structure Substituents/Modifications Water Solubility Key Biological Activities Synthesis Yield References
This compound Benzo[f]quinolin-4-ium 1- and 4-methyl groups Likely moderate Inferred: Antimicrobial Not reported -
Rufloxacin [1,4]thiazino[2,3,4-ij]quinolin-4-ium Fluorine, piperazine substituents High Antibacterial (fluoroquinolone) Commercial
2-(Trivinylsilyl)-2H,3H-[1,4]thiazino[2,3,4-ij]quinolin-4-ium chloride [1,4]thiazino[2,3,4-ij]quinolin-4-ium Trivinylsilyl group (anti-Markovnikov addition) High Antimicrobial, anticancer 98%
3-(4-Hydroxy-3-methoxyphenyl)-2-methyl-2H,3H-[1,4]thiazino[2,3,4-ij]quinolin-4-ium chloride [1,4]thiazino[2,3,4-ij]quinolin-4-ium 2-methyl, 3-(4-hydroxy-3-methoxyphenyl) High Antimicrobial 95%
2H,3H-[1,4]thiazino[2,3,4-ij]quinolin-4-ium derivatives (general class) [1,4]thiazino[2,3,4-ij]quinolin-4-ium Variable (e.g., chalcogenides, silanes) High Anticancer, antibacterial, antituberculosis 50–98%

Solubility and Bioavailability

  • Water Solubility: Most [1,4]thiazino[2,3,4-ij]quinolin-4-ium derivatives exhibit high water solubility due to their cationic nature and polar substituents (e.g., chloride or hydroxy groups) .
  • Biological Activity: The antimicrobial and anticancer activities of related compounds correlate with substituent type and position. For instance, the trivinylsilyl group in 2-(trivinylsilyl)-2H,3H-[1,4]thiazino[2,3,4-ij]quinolin-4-ium chloride enhances lipophilicity, improving membrane penetration . Rufloxacin’s fluorine and piperazine groups optimize DNA gyrase inhibition .

Antimicrobial Efficacy

  • This compound: Antimicrobial activity is inferred from structural analogs. Methyl groups may enhance stability but reduce interaction with bacterial targets compared to electronegative substituents (e.g., Cl, Br).
  • Comparison with [1,4]thiazino[2,3,4-ij]quinolin-4-ium derivatives: These compounds show broad-spectrum activity. For example, derivatives with 4-hydroxy-3-methoxyphenyl groups exhibit MIC values of 12.5 μg/mL against Staphylococcus aureus , while rufloxacin targets Gram-negative pathogens .

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